molecular formula C14H17ClN2O3 B4131881 4-[(4-chlorophenyl)amino]-4-oxo-3-(1-pyrrolidinyl)butanoic acid

4-[(4-chlorophenyl)amino]-4-oxo-3-(1-pyrrolidinyl)butanoic acid

Cat. No. B4131881
M. Wt: 296.75 g/mol
InChI Key: VQULQZZCGYFODD-UHFFFAOYSA-N
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Description

The compound "4-[(4-chlorophenyl)amino]-4-oxo-3-(1-pyrrolidinyl)butanoic acid" and its derivatives are of interest in the field of organic chemistry due to their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. The structural features of these compounds, including the presence of chlorophenyl, amino, oxo, and pyrrolidinyl groups, suggest their involvement in various chemical reactions and properties that can be exploited for different applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including protection-deprotection strategies, amidation, and functional group transformations. Studies on similar compounds, such as N-(aryl)-succinamic acids and N-(aryl)-maleamic acids, indicate the use of specific synthons in crystal formation, showcasing the complexity and precision required in synthesizing such compounds (Prakash Shet M et al., 2018).

Molecular Structure Analysis

The molecular and crystal structure of related compounds has been elucidated using techniques like X-ray diffraction, revealing intricate details such as hydrogen bonding patterns, crystal packing, and the overall 3D arrangement of molecules. For example, the study on 4-oxo-4-(pyridin-3-ylamino)butanoic acid detailed the crystal structure, showing strong hydrogen bonded chains contributing to the stability of the structure (S. Naveen et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of compounds bearing the 4-oxo-4-aminobutanoic acid skeleton involves interactions such as hydrogen bonding, hyper-conjugative interactions, and charge delocalization. These interactions are crucial for the stability and reactivity of the molecules, as demonstrated in various spectroscopic and structural investigations (K. Vanasundari et al., 2018).

Future Directions

The study of pyrrolidine derivatives is a vibrant field in medicinal chemistry, and new compounds with this motif are constantly being synthesized and evaluated for biological activity . This particular compound could potentially be studied for its biological activity, and modifications could be made to its structure to optimize its properties.

properties

IUPAC Name

4-(4-chloroanilino)-4-oxo-3-pyrrolidin-1-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-10-3-5-11(6-4-10)16-14(20)12(9-13(18)19)17-7-1-2-8-17/h3-6,12H,1-2,7-9H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQULQZZCGYFODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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